3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
Description
3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS: 85686-48-2) is a pyrazolone derivative characterized by a methoxymethyl substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. Its molecular formula is C$7$H${10}$N$2$O$2$, with a molar mass of 154.17 g/mol. This compound is synthesized for applications in medicinal chemistry and agrochemical research, often serving as a scaffold for developing bioactive molecules . Key physicochemical properties include a purity of ≥97% (HPLC) and solubility in polar organic solvents such as DMSO and methanol.
Properties
IUPAC Name |
5-(methoxymethyl)-2-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-8-6(9)3-5(7-8)4-10-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRRGZLIDLAYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-3,5-dioxo-4,5-dihydro-1H-pyrazole with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolones.
Scientific Research Applications
3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Pyrazolones, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s ability to bind to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolone derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 3-(methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one with structurally or functionally related compounds:
Structural Analogues
Functional and Physicochemical Comparisons
Electron-Donating vs. Withdrawing Groups :
- The methoxymethyl group in the target compound is electron-donating, enhancing solubility but reducing electrophilicity compared to BAPP’s electron-withdrawing dichloro-hydroxybenzylidene group .
- Halogenated derivatives (e.g., iodine in ) exhibit stronger bioactivity due to increased lipophilicity and target binding affinity.
Steric Effects :
- pKa and Solubility: Predicted pKa of the target compound: 4.50 ± 0.29 , comparable to 3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one (pKa ~5.2). Methoxymethyl substitution improves aqueous solubility relative to purely aromatic derivatives (e.g., phenyl-substituted analogs) .
Biological Activity
3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this pyrazolone derivative, focusing on its mechanism of action, biochemical pathways, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one can be represented as follows:
- Molecular Formula : C₇H₉N₃O
- IUPAC Name : 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
This compound features a methoxymethyl group that enhances its solubility and potential interactions with biological targets, making it a valuable candidate for further study.
Target of Action
Current research has not fully elucidated the specific biological targets of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one. However, preliminary studies suggest that it may interact with various enzymes and receptors involved in metabolic pathways.
Mode of Action
The compound is believed to induce molecular changes upon interaction with its targets. This could involve modulation of enzyme activity or alteration of receptor signaling pathways, although the precise mechanisms remain to be clarified through further research.
Biochemical Pathways
Research is ongoing to identify the specific biochemical pathways affected by this compound. Initial findings indicate potential involvement in pathways related to inflammation and pain modulation, which are common therapeutic targets for pyrazolone derivatives.
In Vitro Studies
In vitro studies have demonstrated that 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one exhibits significant biological activity. For instance:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in cell cultures.
- Analgesic Properties : Early studies suggest potential analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
In Vivo Studies
Preliminary in vivo studies have indicated that this compound may possess analgesic properties. Animal models treated with the compound exhibited reduced pain responses compared to control groups, suggesting its potential as a therapeutic agent for pain management.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazolone derivatives similar to 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one:
Chemical Reactions and Synthesis
The synthesis of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves:
- Starting Materials : Reaction between 1-methyl-3,5-dioxo-4,5-dihydro-1H-pyrazole and methoxymethyl chloride.
- Conditions : Conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
